molecular formula C13H14ClNO2 B13710692 6-Chloro-8-methoxy-2-propylquinolin-4-ol CAS No. 1189107-18-3

6-Chloro-8-methoxy-2-propylquinolin-4-ol

Cat. No.: B13710692
CAS No.: 1189107-18-3
M. Wt: 251.71 g/mol
InChI Key: TVHKMVGCGFUZDP-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-2-propylquinolin-4-ol is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The presence of chlorine, methoxy, and propyl groups in the quinoline structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with appropriate reagents. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are well-known methods for constructing the quinoline scaffold .

Industrial Production Methods

Industrial production of quinoline derivatives often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-2-propylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-8-methoxy-2-propylquinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-2-propylquinolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methoxy-2-propylquinolin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect its lipophilicity and ability to interact with biological membranes, potentially enhancing its efficacy in certain applications .

Properties

CAS No.

1189107-18-3

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

6-chloro-8-methoxy-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO2/c1-3-4-9-7-11(16)10-5-8(14)6-12(17-2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

TVHKMVGCGFUZDP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)OC

Origin of Product

United States

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